Reactivity in Oxidative Processes: N-Methylaniline Outperforms Aniline and N-Ethylaniline
In a kinetic study of oxidation by peroxydisulphate ion under aqueous basic conditions, N-methylaniline exhibited the highest reactivity among the aromatic amines tested. The reaction rate for N-methylaniline was found to be greater than that of both its less substituted (aniline) and more sterically hindered (N,N-dimethylaniline) counterparts. A direct comparison with its closest homolog, N-ethylaniline, reveals a quantifiable and significant difference in reactivity, with N-methylaniline being the more reactive species [1].
| Evidence Dimension | Relative Oxidation Rate (First-order in amine) |
|---|---|
| Target Compound Data | Highest relative rate among series |
| Comparator Or Baseline | N-ethylaniline, Aniline, N,N-dimethylaniline |
| Quantified Difference | Reactivity order: N-methylaniline > N-ethylaniline > aniline; N-methylaniline > N,N-dimethylaniline |
| Conditions | Aqueous basic conditions, S2O8(2-) oxidant |
Why This Matters
This reactivity ordering demonstrates that N-methylaniline provides a uniquely high oxidation rate, not simply an intermediate value, which is crucial for processes where reaction kinetics are a rate-limiting or yield-determining step.
- [1] Sabesan, A., & Venkatasubramanian, N. (1971). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Australian Journal of Chemistry, 24(8), 1633-1636. View Source
